N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide often involves complex reactions including cyclization and chlorination processes. For example, 4,6-dichloro-2-methylpyrimidine, a related compound, is synthesized from acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride under optimal conditions (Guo Lei-ming, 2012).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class has been extensively analyzed using techniques such as vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, backed by density functional theory (DFT) models. These studies help in understanding the geometric equilibrium, intramolecular hydrogen bonding, and harmonic vibrational wavenumbers, offering insights into stereo-electronic interactions contributing to stability (S. J. Jenepha Mary et al., 2022).
Chemical Reactions and Properties
Compounds like N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide undergo various chemical reactions, including substitution reactions with sodium amide in liquid ammonia leading to the synthesis of novel derivatives with enhanced properties. These reactions are crucial for modifying the compound to enhance its biological activity or reduce toxicity (N. Okuda & I. Kuniyoshi, 1962).
Scientific Research Applications
Synthesis and Chemical Reactivity
- Vibrational Spectroscopic Analysis : A study characterized the vibrational spectroscopic signatures of a related molecule, exploring its geometric equilibrium, hydrogen bond interactions, and vibrational wavenumbers through density functional theory. The analysis revealed insights into the molecule's stability and intermolecular interactions, providing a basis for understanding its chemical behavior (Jenepha Mary, Pradhan, & James, 2022).
- Herbicide Development : Triazolopyrimidine-2-sulfonamide derivatives, sharing structural similarities, have been explored for their herbicidal activity, demonstrating the potential of such compounds in agricultural applications. A particular focus was on modifying the methyl group to a methoxy group, enhancing herbicidal activity and degradation rates in soil (Chen et al., 2009).
Biological Applications
- Antimicrobial and Anticonvulsant Agents : Compounds incorporating sulfonamide moieties and pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. This research underscores the therapeutic potential of such molecules in treating infections and convulsions (Farag et al., 2012).
- Antinociceptive Pharmacology : The antinociceptive properties of a related compound, featuring an N-methylacetamide group, were studied, highlighting its efficacy as a nonpeptidic bradykinin B1 receptor antagonist in treating inflammatory and neuropathic pain (Porreca et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been known to target key enzymes in the prostaglandin (pg) biosynthesis from arachidonic acid .
Mode of Action
Compounds with similar structures have been known to exert their effects mainly through inhibition of cyclooxygenases (coxs), key enzymes in the prostaglandin (pg) biosynthesis from arachidonic acid .
Biochemical Pathways
The compound likely affects the prostaglandin biosynthesis pathway. Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions .
Result of Action
Similar compounds have been known to have anti-inflammatory effects .
properties
IUPAC Name |
N-[4-[[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-13-21-19(12-20(22-13)29-3)24-16-4-6-17(7-5-16)25-30(27,28)18-10-8-15(9-11-18)23-14(2)26/h4-12,25H,1-3H3,(H,23,26)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHGQCTWWKUGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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